2-Methylpropane-1,2-diol

描述

Historical Context and Evolution of Research Interest in 2-Methylpropane-1,2-diol

The history of this compound is intrinsically linked to the broader discovery and study of glycols. The French chemist Charles Adolphe Wurtz is credited with the first synthesis of a glycol, ethylene (B1197577) glycol, in 1856, and he coined the term "glycol" to denote its dual properties of an alcohol and glycerine. wikipedia.orgresearchgate.net This foundational work opened the door to the study of vicinal diols as a class. Shortly after, in 1860, Wilhelm Rudolph Fittig described the pinacol (B44631) rearrangement, a characteristic acid-catalyzed rearrangement of 1,2-diols, which further solidified the unique reactivity of this functional group arrangement. wikipedia.orgchem-station.comaithor.com

While the precise first synthesis of this compound is not prominently documented, its research interest evolved significantly in the late 20th and early 21st centuries. This resurgence was not driven by its synthesis but by its emergence as a critical metabolite in the biodegradation of industrial compounds. Notably, it was identified as a major urinary metabolite in humans and a key intermediate in the microbial degradation of the gasoline additive methyl tert-butyl ether (MTBE) and its primary metabolite, tert-butyl alcohol (TBA). ebi.ac.uknih.govnih.gov This discovery shifted the research focus towards environmental science, toxicology, and biochemistry, as scientists sought to understand the environmental fate and biological impact of fuel oxygenates.

Significance of Vicinal Diols in Organic Chemistry and Material Science

Vicinal diols, or 1,2-diols, are a cornerstone of organic chemistry due to their versatile reactivity. The proximity of the two hydroxyl groups imparts unique chemical characteristics, allowing them to serve as valuable intermediates in a multitude of synthetic transformations. chembk.com They are crucial precursors for the synthesis of epoxides, aldehydes, and ketones. wikipedia.org Furthermore, vicinal diols can act as protecting groups for carbonyl compounds, a vital strategy in complex multi-step organic synthesis. nih.gov

The reactivity of vicinal diols is central to several name reactions, including the Pinacol rearrangement, which transforms a 1,2-diol into a carbonyl compound, and oxidative cleavage reactions. wikipedia.orgchem-station.com In material science, diols are fundamental building blocks for polymers. Diols like ethylene glycol are used as co-monomers in polymerization reactions to form important materials such as polyesters (e.g., polyethylene (B3416737) terephthalate) and polyurethanes. nih.gov Although this compound is not as commonly used in large-scale polymer production as ethylene glycol, its unique branched structure offers potential for creating polymers with distinct properties. Its utility has been noted as a raw material for producing polyester (B1180765) resins, plasticizers, and polyurethane resins. google.com

Scope and Research Trajectories for this compound

Current research on this compound is largely concentrated in two main areas: bioremediation and atmospheric chemistry.

Biochemical and Environmental Research: A significant body of research is dedicated to understanding the role of this compound in the microbial degradation of pollutants. It is a well-established sequential metabolite in the aerobic microbial breakdown of MTBE and TBA. ebi.ac.uknih.gov Studies have identified this compound as an intermediate in various bacterial strains, such as Mycobacterium and Aquincola tertiaricarbonis, which are capable of metabolizing these contaminants. nih.govasm.org The metabolic pathway involves the oxidation of TBA to this compound, which is then further oxidized to 2-hydroxyisobutyrate (B1230538). nih.govasm.org Understanding this pathway is crucial for developing effective bioremediation strategies for contaminated groundwater and soil.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | nih.govchemicalbook.comnih.gov |

| Molar Mass | 90.12 g/mol | nih.govchemicalbook.com |

| CAS Number | 558-43-0 | chemicalbook.comnist.gov |

| Appearance | Clear Colourless Oil | chemicalbook.compharmaffiliates.com |

| Density | 1.005 g/cm³ | chemicalbook.com |

| Boiling Point | 176 °C | chemicalbook.com |

| Melting Point | ~0.07 °C (estimate) | chemicalbook.com |

| Flash Point | 74 °C | chembk.comchemicalbook.com |

| Solubility | Soluble in water. Slightly soluble in Chloroform, Methanol (B129727). | chembk.comchemicalbook.com |

| IUPAC Name | This compound | nih.govnist.gov |

This compound in Metabolic Studies

The compound is a significant metabolite in the breakdown of several industrial chemicals. The table below details its observation in various metabolic systems.

| Parent Compound | System/Organism | Research Focus | Finding | Source(s) |

| Methyl tert-butyl ether (MTBE) | Humans | Toxicokinetics | Identified as a minor urinary metabolite after oral exposure to MTBE. | nih.gov |

| Ethyl tert-butyl ether (ETBE) | Humans, Rats | Biotransformation | Identified as a metabolite of ETBE, alongside tert-butyl alcohol (TBA). | ebi.ac.uk |

| tert-Butyl alcohol (TBA) | Mycobacterium austroafricanum | Biodegradation Pathway | Identified as the TBA oxidation product. | ebi.ac.uk |

| 2-Methylpropene (Isobutylene) | Mycobacterium sp. strain ELW1 | Metabolic Pathway | Accumulates from the degradation of 1,2-epoxy-2-methylpropane. | nih.gov |

| tert-Amyl alcohol (TAA) | Aquincola tertiaricarbonis L108 | Biodegradation Pathway | Studied in comparison to TBA metabolism, where this compound is the key product. | asm.org |

Structure

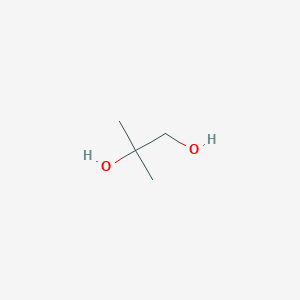

2D Structure

属性

IUPAC Name |

2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVWZWFKMIUSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204382 | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-43-0 | |

| Record name | 2-Methyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylpropane 1,2 Diol

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 2-methylpropane-1,2-diol often involves multi-step processes originating from readily available petrochemical feedstocks. These methods are well-documented and form the basis of current industrial production.

Hydroxylation Reactions for Alkene Precursors

A primary route to this compound is the hydroxylation of its corresponding alkene precursor, 2-methylpropene (isobutylene). This can be achieved through various oxidation methods. One common approach involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO4) in what is known as the Baeyer test for unsaturation. vpscience.org This reaction, while useful for analytical purposes, is often carried out at room temperature with stirring to achieve hydroxylation. vpscience.org

Another significant pathway is the epoxidation of 2-methylpropene to form 1,2-epoxy-2-methylpropane (isobutylene oxide), followed by hydrolysis. nih.govebi.ac.uk The epoxidation can be catalyzed by various systems, including titanium silicate (B1173343) catalysts. acs.org The subsequent ring-opening of the epoxide to yield the diol can be performed under either acidic or basic aqueous conditions. libretexts.org Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack of water, leading to a trans-1,2-diol. libretexts.org In a basic medium, the hydroxide (B78521) ion directly attacks the less substituted carbon of the epoxide ring in an SN2 reaction, also resulting in the trans-diol. libretexts.org

Table 1: Hydroxylation and Epoxidation-Hydrolysis of 2-Methylpropene

| Precursor | Reagents/Catalyst | Intermediate | Product | Reference(s) |

|---|

Reduction of α-Hydroxy Ketones or Aldehydes

The reduction of α-hydroxy ketones or aldehydes presents another synthetic avenue to this compound. A key precursor in this category is 2-hydroxyisobutyraldehyde. The oxidation of this compound by certain microorganisms proceeds via 2-hydroxyisobutyraldehyde, indicating the reverse reaction, the reduction of this aldehyde, is a viable synthetic route. researchgate.net Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for this transformation.

In a related biological context, the degradation of the fuel oxygenate methyl tert-butyl ether (MTBE) involves the formation of tert-butyl alcohol, which is then oxidized to this compound. nih.gov This diol is further oxidized to 2-hydroxyisobutyric acid. nih.gov The enzymatic steps in these pathways highlight the potential for using biological systems or their isolated enzymes to catalyze the reduction of the corresponding α-hydroxy carbonyl compounds.

Table 2: Reduction of α-Hydroxy Carbonyl Precursors

| Precursor | Reducing Agent | Product | Reference(s) |

|---|---|---|---|

| 2-Hydroxyisobutyraldehyde | NaBH4 | This compound | |

| Methyl 2-hydroxyisobutyrate (B1230538) | LiAlH4 | This compound |

Ring Opening of Epoxides and Related Cyclic Ethers

The acid- or base-catalyzed ring-opening of 1,2-epoxy-2-methylpropane is a direct and efficient method for the synthesis of this compound. libretexts.org The reaction mechanism and conditions significantly influence the stereochemistry of the final product. Acid-catalyzed hydrolysis typically proceeds through a more stable carbocation-like transition state, leading to the attack of water at the more substituted carbon. libretexts.org Conversely, base-catalyzed ring-opening follows a classic SN2 pathway, with the nucleophile attacking the less sterically hindered carbon. libretexts.org Anionic ring-opening polymerization of isobutylene (B52900) oxide initiated by potassium salts can also lead to polyether diols. researchgate.net

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of asymmetric and biocatalytic routes to produce enantiomerically pure this compound.

Asymmetric Synthesis and Enantioselective Pathways

The asymmetric synthesis of chiral diols is of significant interest for the pharmaceutical and fine chemical industries. For this compound, which is prochiral, enantioselective synthesis can be achieved through various strategies. One notable method involves the Sharpless asymmetric dihydroxylation of 2-methylpropene, which can provide the chiral diol with high enantioselectivity. researchgate.net

Another approach is the asymmetric reduction of a suitable prochiral ketone. For instance, the enantioselective reduction of an α-hydroxy ketone precursor using chiral reducing agents or catalysts can yield one enantiomer of the diol in excess.

Table 3: Asymmetric Synthesis of this compound

| Precursor | Catalyst/Reagent | Product Enantiomer | Reference(s) |

|---|---|---|---|

| 2-Methylpropene | AD-mix-β | (R)-2-Methylpropane-1,2-diol | researchgate.net |

| 2-Methylpropene | AD-mix-α | (S)-2-Methylpropane-1,2-diol | researchgate.net |

| 3-(4-Bromophenoxy)-2-methylpropene | Titanium(IV) isopropoxide, (+) Diisopropyl L-tartrate | (R)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol | scirp.org |

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity. Lipases, in particular, have been extensively studied for the synthesis of chiral diols. nih.gov

The enzymatic desymmetrization of prochiral 2-methylpropane-1,3-diol, a related compound, has been achieved using lipases, suggesting a similar strategy could be applied to precursors of this compound. researchgate.net For instance, the lipase-catalyzed hydrolysis of a diester of this compound can proceed enantioselectively to yield a chiral monoester and the unreacted diester.

Furthermore, microorganisms themselves can be used for the synthesis. The aerobic bacterium Mycobacterium sp. strain ELW1 can metabolize 2-methylpropene to 2-methyl-1,2-propanediol via an epoxide intermediate. nih.govresearchgate.net Similarly, the bacterium Aquincola tertiaricarbonis L108 possesses an oxygenase, MdpJ, that can catalyze the hydroxylation of tert-butyl alcohol to this compound. asm.org These biological systems offer a promising avenue for the green production of this diol. asm.org

Table 4: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Product | Reference(s) |

|---|---|---|---|

| Mycobacterium sp. strain ELW1 | 2-Methylpropene | This compound | nih.govresearchgate.net |

| Aquincola tertiaricarbonis L108 (MdpJ oxygenase) | tert-Butyl alcohol | This compound | asm.org |

| Candida antarctica lipase (B570770) (Novozym 435) | Activated diesters and fluorinated diols | Fluorinated polyesters | nih.gov |

| Mucor miehei lipase | 2-Methylpropane-1,3-diol (prochiral) | (S)-monobenzoate | researchgate.net |

Catalytic Oxidation/Reduction Systems

The direct oxidation of isobutylene to this compound is a key synthetic route. This transformation is often accomplished through catalytic dihydroxylation, where a catalyst facilitates the addition of two hydroxyl groups across the double bond of isobutylene.

One of the classic methods for the syn-dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄). Although highly effective, the toxicity and cost of OsO₄ have driven research towards using it in catalytic amounts in conjunction with a stoichiometric co-oxidant. libretexts.orgorganicreactions.org For base-sensitive substrates, near-neutral dihydroxylation protocols have been developed. For instance, using potassium persulfate (K₂S₂O₈) as the stoichiometric oxidant and sodium hydrogen phosphate (B84403) (Na₂HPO₄) as a base, with catalytic amounts of K₃Fe(CN)₆ or NaIO₄ as co-oxidants, can provide good yields of diols. arkat-usa.org In one study, this near-neutral method yielded the desired diol in 82% when K₃Fe(CN)₆ was the co-catalyst. arkat-usa.org

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using a chiral ligand, typically derived from cinchona alkaloids, with catalytic osmium tetroxide. organicreactions.org Optimization of these conditions, such as varying the osmium and chiral ligand content, has been explored. For example, dihydroxylations have been performed with 1 mol% osmium and 5-10 mol% ligand. beilstein-journals.org The addition of methanesulfonamide (B31651) can accelerate hydrolysis and improve the catalytic turnover, with yields for dihydroxylation reactions reported to be in the range of 44–80%. beilstein-journals.org

The hydrolysis of 2-methyl-1,2-epoxypropane (isobutylene oxide) is another significant pathway. This ring-opening reaction is catalyzed by acids or bases. In a study on the epoxidation of isobutene using a titanium silicate catalyst, this compound was identified as a byproduct from the ring-opening of the initially formed epoxide. acs.org

Table 1: Catalytic Systems for Diol Synthesis

| Catalyst System | Substrate | Co-oxidant/Reagent | Ligand/Additive | Yield | Reference |

| K₂OsO₂(OH)₄ / K₃Fe(CN)₆ | Allyl Furan | K₂S₂O₈ / Na₂HPO₄ | Quinuclidine | 82% | arkat-usa.org |

| AD-mix-β | Allyl Furan | K₂S₂O₈ / Na₂HPO₄ | (DHQD)₂Phal | 76% | arkat-usa.org |

| Osmium Tetroxide (1 mol%) | Fluorobutenoate | N-methylmorpholine oxide | (DHQ)₂AQN | 54% | beilstein-journals.org |

| Osmium Tetroxide (1 mol%) | Fluorobutenoate | N-methylmorpholine oxide | (DHQD)₂AQN | 56% | beilstein-journals.org |

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. Continuous flow reactors are particularly well-suited for reactions involving hazardous reagents or unstable intermediates.

The transition from batch to continuous flow synthesis is a key strategy for process intensification. rsc.org For the production of glycols, continuous processes often involve the hydration of the corresponding epoxide. In a study on the epoxidation of isobutene in a trickle bed reactor, a continuous flow of nitrogen and a liquid phase of 2-methyl-1,2-epoxypropane in methanol (B129727) was maintained to study the formation of this compound and other byproducts. acs.org The liquid flow rate was set at 0.5 mL/min, demonstrating the feasibility of a continuous process. acs.org

Solvent-free continuous flow conditions have also been developed for the synthesis of related compounds like cyclic carbonates from 1,2-diols, showcasing the potential for sustainable and intensified processes. chemicalbook.com These systems can achieve high conversions and selectivities with short residence times.

Solvent-Free and Sustainable Reaction Conditions

The development of solvent-free and sustainable methods for the synthesis of this compound aligns with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources or energy-efficient processes.

Solvent-free oxidation of alcohols and diols has been achieved using in-situ generated iron catalysts. For example, a catalyst system of thymine-1-acetate (THA) and FeCl₃ under solvent-free conditions has shown high activity for the oxidation of primary and secondary alcohols. rsc.org While this specific example focuses on oxidation to carboxylic acids and ketones, the principle of solvent-free catalytic oxidation is applicable to the synthesis of diols from alkenes.

The use of water as a green and sustainable hydroxyl source is another promising approach. An electrochemical strategy for the dihydroxylation of alkenes has been developed using only potassium bromide (KBr) and water, where KBr acts as both an electrolyte and a catalyst. tue.nl This method avoids the use of metal catalysts and organic solvents.

Furthermore, the synthesis of a related compound, 3-methyl-1,3-butanediol, has been demonstrated from isobutene and formaldehyde (B43269) in water using a CeO₂ catalyst, achieving a formaldehyde conversion of 95% and a selectivity of 84% for the diol. mdpi.com This highlights the potential for using water as a reaction medium for the synthesis of diols from readily available starting materials.

Optimization of Synthetic Efficiency and Yield for this compound

Maximizing the efficiency and yield of this compound synthesis is crucial for its economic viability. This involves strategies to intensify the process and develop effective purification techniques.

Process Intensification Strategies

Process intensification aims to develop smaller, safer, and more energy-efficient processes. rsc.org Reactive distillation (RD) is a prime example of process intensification, where reaction and separation occur simultaneously in a single unit. acs.orgaidic.it This technique is particularly advantageous for equilibrium-limited reactions, as the continuous removal of products can shift the equilibrium towards higher conversion. aidic.it

For glycol synthesis, RD is employed for the hydration of epoxides. In the production of ethylene (B1197577) glycol from ethylene oxide and water, a reactive distillation column can be used to achieve high purity product in a single unit, eliminating the need for separate reactors and distillation columns. researchgate.netgoogle.com This approach significantly reduces energy consumption. google.com Similar principles can be applied to the synthesis of this compound from 2-methyl-1,2-epoxypropane. The integration of a reactive distillation column with a heat-integrated system can lead to substantial reductions in energy requirements and total annual costs. google.com

Table 2: Process Intensification in Glycol Synthesis via Reactive Distillation

| Process | Feed | Key Feature | Outcome | Reference |

| Mono Ethylene Glycol Synthesis | Ethylene Oxide, Water | Single Reactive Distillation Column | >99 mole% MEG purity, recycled water | google.com |

| Propylene (B89431) Glycol Synthesis | Propylene Oxide, Water | Reactive Distillation vs. Conventional | Profitable process, fewer units | mdpi.com |

| Ethanol Dehydration | Aqueous Ethanol | Extractive Distillation with Ethylene Glycol | High purity ethanol, reduced energy use | google.com |

| PGMEA Synthesis | PGME, Acetic Acid | Pressure Swing-Based RD and Dividing Wall Column | 29.5% reduction in energy requirement | google.com |

Purification and Isolation Techniques in Synthesis

The purification of this compound from the reaction mixture is a critical step to achieve the desired product quality. Common impurities include unreacted starting materials, byproducts, and the solvent.

Distillation is a primary method for purifying glycols. Due to their high boiling points, vacuum distillation is often employed to prevent thermal degradation. epchems.com For instance, 2-methyl-1,3-propanediol (B1210203) is purified via distillation, potentially in multiple stages under vacuum, to remove impurities and achieve high purity. epchems.com The boiling point of this compound is approximately 176 °C, which allows for its separation from lower and higher boiling point components through fractional distillation. arkat-usa.org

When glycols are present in aqueous solutions, their high affinity for water makes separation by simple distillation energy-intensive. tue.nl Extractive distillation is a more efficient alternative. google.com In this process, a high-boiling point solvent (entrainer), such as ethylene glycol or glycerol, is added to the mixture to alter the relative volatilities of the components, facilitating the separation of the glycol from water. researchgate.netgoogle.com

Another common purification technique, especially at the lab scale, involves extraction followed by drying and distillation. For example, after a reaction, the product can be extracted into an organic solvent like diethyl ether, washed to remove water-soluble impurities, dried over a suitable agent like sodium sulfate (B86663), and then purified by distillation. google.comphysicsandmathstutor.com

Chemical Reactivity and Reaction Mechanisms of 2 Methylpropane 1,2 Diol

Esterification and Etherification Reactions

The hydroxyl groups of 2-methylpropane-1,2-diol can undergo nucleophilic substitution to form esters and ethers. The significant difference in steric hindrance between the primary and tertiary hydroxyl groups allows for selective reactions.

Esterification of this compound can be achieved by reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. The reactivity of the two hydroxyl groups towards acylation is markedly different. The primary hydroxyl group is significantly more accessible and therefore more nucleophilic than the sterically hindered tertiary hydroxyl group quora.comquora.com.

This reactivity difference allows for the selective synthesis of the mono-ester at the C1 position. By using controlled conditions, such as equimolar amounts of the diol and the acylating agent at moderate temperatures, the primary alcohol can be selectively esterified while the tertiary alcohol remains largely unreacted luxembourg-bio.comorganic-chemistry.orgresearchgate.net.

Formation of the di-ester is also possible but requires more forcing conditions, such as a large excess of the acylating agent, higher temperatures, and/or prolonged reaction times to overcome the steric hindrance at the tertiary carbon.

| Reaction Type | Acylating Agent | Conditions | Predominant Product |

| Selective Mono-esterification | 1 eq. Acetic Anhydride | Mild (e.g., Room Temp, Pyridine) | 2-Hydroxy-2-methylpropyl acetate |

| Di-esterification | Excess Acetic Anhydride | Forcing (e.g., Heat) | 1,2-Diacetoxy-2-methylpropane |

While intramolecular dehydration of 1,n-diols can be a route to cyclic ethers, the reaction of this compound under acidic conditions preferentially leads to a different outcome. Instead of forming the corresponding three-membered cyclic ether (isobutylene oxide), the diol undergoes a pinacol (B44631) rearrangement wikipedia.orgrsc.orgmasterorganicchemistry.com.

The mechanism of the pinacol rearrangement begins with the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Protonation occurs preferentially at the primary hydroxyl group to form a more stable tertiary carbocation at C2 upon departure of water. This is followed by a 1,2-hydride shift from C1 to C2, which generates a resonance-stabilized protonated aldehyde. Deprotonation of this intermediate yields the final product, 2-methylpropanal (isobutyraldehyde) rsc.orgrsc.org.

Reaction Scheme: Pinacol Rearrangement

This compound --(H⁺, Heat)--> 2-Methylpropanal + H₂O

The direct ring closure to form isobutylene (B52900) oxide is not a favored pathway from the diol itself. The synthesis of isobutylene oxide is typically achieved through other routes, such as the epoxidation of isobutene or the intramolecular cyclization of the corresponding halohydrin (e.g., 1-chloro-2-methyl-2-propanol) under basic conditions chemicalbook.com.

Transesterification Processes

Transesterification is a crucial organic reaction that involves the exchange of the organic group of an ester with the organic group of an alcohol. For a diol like this compound, this process can be utilized to synthesize new esters or to produce polyesters on a larger scale. wikipedia.org The reaction mechanism is typically catalyzed by either an acid or a base.

Under acidic conditions, a proton is donated to the carbonyl group of the starting ester, enhancing its electrophilicity. The alcohol, in this case, this compound, then acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfers and the elimination of the original alcohol molecule result in the formation of the new ester. masterorganicchemistry.comyoutube.com

In a base-catalyzed mechanism, the base removes a proton from the diol, making it a more potent nucleophile (an alkoxide). This alkoxide then attacks the carbonyl carbon of the ester, also proceeding through a tetrahedral intermediate before eliminating the original alkoxide group to yield the final product. masterorganicchemistry.com

The general transesterification reaction can be represented as: R'COOR'' + HO-CH₂-C(CH₃)₂-OH ⇌ R'COO-CH₂-C(CH₃)₂-OH + R''OH

To drive the reaction towards the product side, the alcohol byproduct (R''OH) is often removed from the reaction mixture, for instance, by distillation. wikipedia.org This is particularly effective when using methyl or ethyl esters as starting materials to create esters with larger alkoxy groups. wikipedia.org

| Catalyst Type | Mechanism Steps | Key Feature |

| Acid | 1. Protonation of the carbonyl group. 2. Nucleophilic attack by the diol. 3. Formation of a tetrahedral intermediate. 4. Proton transfer. 5. Elimination of the original alcohol. 6. Deprotonation to yield the final ester. masterorganicchemistry.com | Increases electrophilicity of the ester's carbonyl carbon. wikipedia.org |

| Base | 1. Deprotonation of the diol to form an alkoxide. 2. Nucleophilic attack by the alkoxide on the ester. 3. Formation of a tetrahedral intermediate. 4. Elimination of the original alkoxide. masterorganicchemistry.com | Increases the nucleophilicity of the diol. wikipedia.org |

Dehydration and Rearrangement Reactions

As a vicinal diol (glycol), this compound undergoes characteristic dehydration and rearrangement reactions, particularly under acidic conditions. pearson.com These reactions involve the removal of a water molecule, facilitated by the protonation of one of the hydroxyl groups. pearson.commasterorganicchemistry.com

Pinacol Rearrangement and Related Transformations

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that converts them into carbonyl compounds. masterorganicchemistry.comwikipedia.org The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift. organic-chemistry.org

For the asymmetrical this compound, the mechanism is dictated by the relative stability of the possible carbocation intermediates. wikipedia.org

Protonation: An acid catalyst protonates one of the two hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com Protonation of the tertiary hydroxyl group at the C-2 position is favored because its departure will form a more stable tertiary carbocation.

Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation at C-2. This is more stable than the primary carbocation that would form if the C-1 hydroxyl group departed. pearson.com

Rearrangement: A 1,2-hydride shift occurs, where a hydrogen atom from the adjacent C-1 carbon migrates with its pair of electrons to the positively charged C-2 carbon.

Formation of Product: This migration results in the formation of a new, resonance-stabilized carbocation where the positive charge is on the C-1 carbon, which is also bonded to the remaining oxygen atom. This oxonium ion is a significant driving force for the rearrangement. wikipedia.org Deprotonation of this intermediate yields the final product, 2-methylpropanal.

Studies by Ley and Vernon have investigated the acid-catalyzed rearrangement of this compound, confirming the transformation and exploring the fate of the carbonium ion intermediate. rsc.orgrsc.org

Reaction Scheme: Pinacol Rearrangement of this compound HO-CH₂-C(CH₃)₂(OH) + H⁺ → HO-CH₂-C(CH₃)₂(OH₂⁺) → HO-CH₂-C⁺(CH₃)₂ + H₂O → (H)O⁺=CH-CH(CH₃)₂ → O=CH-CH(CH₃)₂ + H⁺

Selective Dehydration to Unsaturated Compounds

In addition to rearrangement, the acid-catalyzed dehydration of this compound can also lead to the formation of unsaturated compounds (alkenes). pearson.com The pathway taken depends on the reaction conditions and the stability of the intermediates and products.

The mechanism also begins with the protonation of a hydroxyl group and the loss of water to form a carbocation. pearson.com Following the formation of the stable tertiary carbocation at C-2, instead of a rearrangement, a proton can be eliminated from an adjacent carbon atom to form a double bond.

Elimination of a proton from one of the methyl groups attached to C-2 would result in the formation of 2-methyl-2-propen-1-ol .

Reaction Scheme: Dehydration to an Unsaturated Alcohol HO-CH₂-C⁺(CH₃)₂ → H₂C=C(CH₃)-CH₂OH + H⁺

The stability of the resulting alkene plays a role in determining the major product. The formation of a single alkene product is often observed due to the high stability of the tertiary carbocation intermediate. pearson.com

Polymerization and Oligomerization Chemistry

The presence of two hydroxyl functional groups makes this compound a suitable monomer for step-growth polymerization, specifically in the synthesis of polyesters and polyurethanes.

Polyurethane and Polyester (B1180765) Synthesis via this compound

Polyurethane Synthesis: Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate. thescipub.com In this reaction, the hydroxyl groups of this compound react with the isocyanate groups (-NCO) of a diisocyanate monomer, such as hexamethylene diisocyanate (HMDI). google.comresearchgate.net This step-wise addition forms urethane (B1682113) linkages (-NH-COO-) in the polymer backbone. No small molecule is eliminated in this process. The resulting polymer can be a linear thermoplastic if only difunctional monomers are used. thescipub.com

Polyester Synthesis: Polyesters are synthesized via the condensation reaction between a diol and a dicarboxylic acid or its derivatives (e.g., a diester or diacyl chloride). science-revision.co.uklibretexts.org When this compound is reacted with a dicarboxylic acid, such as terephthalic acid, ester linkages are formed with the elimination of a water molecule at each step. science-revision.co.uk The largest scale application of transesterification is in polyester synthesis, where a diester (like dimethyl terephthalate) reacts with a diol to form the polymer and a small alcohol (methanol), which is evaporated to drive the reaction forward. wikipedia.org

| Polymer Type | Co-monomer Type | Linkage Formed | Byproduct |

| Polyurethane | Diisocyanate | Urethane (-NH-COO-) | None |

| Polyester | Dicarboxylic Acid | Ester (-COO-) | Water (H₂O) |

| Polyester | Diester | Ester (-COO-) | Alcohol (e.g., CH₃OH) |

Condensation Polymerization Mechanisms

The formation of polyesters from this compound and a dicarboxylic acid is a classic example of condensation polymerization, also known as step-growth polymerization. libretexts.org

The mechanism proceeds through the following key steps:

Esterification: A hydroxyl group from a diol molecule reacts with a carboxylic acid group from a diacid molecule. This reaction, typically catalyzed by an acid, forms an ester linkage and eliminates a molecule of water. wikipedia.org

Chain Growth: The resulting molecule, a dimer, still possesses a hydroxyl group at one end and a carboxylic acid group at the other. This dimer can then react with another diol, another diacid, or another dimer. science-revision.co.uk

Step-wise Polymerization: The polymer chain grows slowly in a step-wise fashion. Initially, monomers react to form dimers, trimers, and other short oligomers. These shorter chains then combine to form longer chains in the later stages of the polymerization. libretexts.org

This process is distinct from addition polymerization. It is generally slower and requires the removal of the small molecule byproduct (water) to achieve high molecular weight polymers, as the reaction is an equilibrium. libretexts.orgchemguide.uk The presence of polar ester groups in the polymer chain can enhance inter-chain attractions, influencing properties like crystallinity and tensile strength. libretexts.org

Complexation and Coordination Chemistry

The fundamental aspects of complexation, including the formation of coordination compounds where this compound would act as a ligand, remain largely unexplored. For a compound to act as a chelating agent, it must possess at least two donor atoms capable of binding to a central metal ion, thereby forming a ring structure. While this compound possesses two hydroxyl groups that could potentially act as donor sites, there is a lack of published research to confirm and characterize such interactions.

One isolated study in a biological context mentions the interaction of 2-methyl-1,2-propanediol with diol dehydratase, a cobalamin-dependent enzyme, which involves a cobalt atom. ebi.ac.uk This suggests a potential for interaction with metal centers, but the study focuses on the enzymatic reaction and does not provide the detailed coordination chemistry data, such as stability constants, coordination numbers, or structural analysis of isolated metal complexes, that would be necessary to fulfill the requirements of this article.

Chelation with Metal Ions

Due to the lack of specific research on the chelation of metal ions by this compound, no data tables of stability constants or detailed descriptions of the resulting chelate structures can be provided. The chelation process is fundamental to many areas of chemistry, including catalysis, analytical chemistry, and biomedical applications. However, the potential of this compound as a chelating agent has not been systematically investigated or reported.

Ligand Design and Application

The use of a molecule as a building block for the synthesis of more elaborate ligands is a common strategy in coordination chemistry to create ligands with specific properties. These tailored ligands can then be used to form metal complexes with desired catalytic, magnetic, or optical activities. There is no evidence in the reviewed literature to suggest that this compound has been utilized as a precursor or a component in the design and synthesis of more complex ligands. Research in ligand design tends to focus on molecules with more diverse and tunable donor atoms and structural backbones.

Computational and Theoretical Studies of 2 Methylpropane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, allowing for the detailed examination of molecular properties based on first principles. Methods like Density Functional Theory (DFT) are frequently employed to study diols, providing a balance of accuracy and computational efficiency for calculating electronic structures, molecular geometries, and spectroscopic properties. mdpi.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-methylpropane-1,2-diol is defined by its framework of sigma (σ) bonds and the non-bonding lone pair electrons on its two oxygen atoms. The molecule consists of C-C, C-H, C-O, and O-H single bonds, all of which are formed from the overlap of atomic or hybrid orbitals.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form a new set of orbitals that extend over the entire molecule. utexas.edu For this compound, this results in a series of bonding molecular orbitals, which are filled with electrons in the ground state, and a corresponding set of empty antibonding molecular orbitals.

The most critical orbitals for determining chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO : The HOMO is the highest energy orbital containing electrons. schrodinger.com For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair electrons of the oxygen atoms. These electrons are the most accessible for donation, making the hydroxyl groups sites for electrophilic attack.

LUMO : The LUMO is the lowest energy orbital that is unoccupied. It represents the most favorable place for the molecule to accept electrons. schrodinger.com In this diol, the LUMO is likely an antibonding orbital, specifically a σ* orbital associated with one of the C-O bonds. Population of this orbital would lead to the cleavage of the corresponding carbon-oxygen bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

| Property | Description | Predicted Characteristics |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on oxygen lone pairs; site of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Antibonding σ* orbital (likely C-O); site of electron acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relatively large, typical for a saturated aliphatic alcohol. |

Conformational Analysis and Isomerism

This compound does not have stereoisomers as it lacks a chiral center. Its structural diversity arises from conformational isomerism, specifically from the rotation around the single bond connecting the C1 and C2 carbons. chemscene.com This rotation gives rise to different spatial arrangements of the atoms, known as conformers or rotamers.

The primary interactions governing the relative stability of these conformers are:

Torsional Strain : The repulsion between bonding electron pairs on adjacent atoms. Staggered conformations are favored over eclipsed conformations.

Steric Hindrance : Repulsive interactions that occur when atoms or groups are forced into close proximity. In this molecule, significant steric hindrance can occur between the bulky tertiary butyl group (including its two methyl groups and hydroxyl group) and the primary hydroxyl group.

Intramolecular Hydrogen Bonding : The potential for a hydrogen bond to form between the two hydroxyl groups. However, computational studies on vicinal diols suggest that they are unlikely to form a true, stable intramolecular hydrogen bond according to the rigorous criteria of Bader's Atoms in Molecules (AIM) theory. nih.gov

The conformational landscape can be explored computationally by performing a relaxed scan of the O-C-C-O dihedral angle using methods like DFT. ucl.ac.uk This would generate a potential energy surface showing the relative energies of the different conformers. The most stable conformers would be those that minimize steric repulsion between the large substituent groups, likely adopting a staggered (gauche or anti) arrangement.

Spectroscopic Property Predictions (NMR, IR, Mass Spectrometry)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data. bohrium.com

NMR Spectroscopy : Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. bohrium.com The chemical shifts are determined by the local electronic environment of each nucleus. For this compound, distinct signals are expected for each chemically unique proton and carbon atom.

| Nucleus | Environment | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 | -CH₂OH | ~3.4 - 3.6 | Singlet (or AB quartet) | ~70 |

| C2 | -C(OH)(CH₃)₂ | - | - | ~73 |

| C3, C4 | -C(OH)(CH₃)₂ | ~1.2 | Singlet | ~26 |

| Primary -OH | C1-OH | Variable (broad singlet) | Singlet | - |

| Tertiary -OH | C2-OH | Variable (broad singlet) | Singlet | - |

IR Spectroscopy : Infrared spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org These calculations involve determining the normal modes of vibration for the molecule. The predicted spectrum for this compound would show characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Broadening due to hydrogen bonding. |

| C-H Stretch | 2850-3000 | Strong | From methyl and methylene (B1212753) groups. |

| C-O Stretch | 1000-1200 | Strong | Contributions from both primary and tertiary alcohols. |

Mass Spectrometry : While direct prediction of mass spectra is complex, computational chemistry can help rationalize fragmentation patterns by calculating the energies of potential fragment ions. For this compound, the most likely fragmentation pathways upon electron ionization are alpha-cleavage and dehydration. libretexts.org

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 75 | [M - CH₃]⁺ | α-cleavage (loss of a methyl radical from C2). |

| 59 | [C₃H₇O]⁺ | α-cleavage (loss of CH₂OH radical). This is a very stable oxonium ion. |

| 72 | [M - H₂O]⁺ | Dehydration (loss of a water molecule). |

| 43 | [C₃H₇]⁺ | Represents the isopropyl cation, a stable secondary carbocation. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and transition states, thereby elucidating the detailed mechanism of a reaction. rsc.org

Transition State Analysis for Key Reactions

A key reaction for alcohols and diols is acid-catalyzed dehydration. libretexts.org For this compound, this reaction would proceed via an E1 mechanism due to the presence of a tertiary alcohol, which can form a stable tertiary carbocation intermediate. youtube.com

The mechanism involves three main steps:

Protonation : A fast and reversible protonation of one of the hydroxyl groups (preferentially the tertiary one) by the acid catalyst to form a good leaving group (water).

Carbocation Formation : The slow, rate-determining step where the C-O bond breaks, and the water molecule departs, forming a tertiary carbocation intermediate.

Deprotonation : A rapid removal of a proton from an adjacent carbon by a base (like water or the conjugate base of the acid catalyst) to form the final alkene product.

Transition State (TS) Analysis focuses on the structure and energy of the highest energy point along the reaction coordinate of the rate-determining step. libretexts.org For the dehydration of this compound, the critical transition state is that of the second step (carbocation formation). Computational methods can be used to locate this first-order saddle point on the potential energy surface. The geometry of this TS would feature:

An elongated C2-O bond, which is in the process of breaking.

A developing positive charge on the C2 carbon atom.

The departing water molecule moving away from the carbon framework.

The energy of this transition state relative to the protonated diol determines the activation energy for the reaction.

Energy Profiles and Reaction Kinetics Modeling

A reaction energy profile is a two-dimensional plot that shows the change in potential energy as reactants are converted into products. libretexts.org For a multi-step reaction like the E1 dehydration of this compound, the profile shows the relative energies of the reactants, intermediates, transition states, and products.

Conceptual Reaction Energy Profile for Dehydration:

Reactants : this compound and H₃O⁺.

First Transition State (TS1) : Proton transfer from H₃O⁺ to the tertiary oxygen.

Intermediate 1 : The protonated diol (an oxonium ion).

Second Transition State (TS2) : The highest energy point, corresponding to the cleavage of the C-O bond. This is the transition state for the rate-determining step.

Intermediate 2 : The tertiary carbocation and a water molecule.

Third Transition State (TS3) : Proton abstraction from a carbon adjacent to the carbocation by a water molecule.

Products : The alkene product (2-methyl-2-propen-1-ol) and regenerated H₃O⁺.

Reaction Kinetics Modeling : Once the activation energies are known, reaction rate constants (k) can be estimated using Transition State Theory (TST) and the Eyring equation. This allows for the modeling of how the reaction rate changes with temperature. For complex, multi-step reactions, kinetic analysis can be performed to understand the concentration profiles of different species over time. nih.gov These models are crucial for predicting reaction outcomes and optimizing reaction conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of diols, such as this compound, typically involve defining a force field that describes the interactions between atoms. This allows for the calculation of the potential energy of the system and the subsequent simulation of atomic and molecular motion. Such simulations can provide a granular view of how this compound molecules behave in different environments, particularly in the presence of solvents.

Solvent Interactions and Solvation Effects

The interaction of this compound with solvents is primarily governed by its two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. In aqueous solutions, these hydroxyl groups form strong hydrogen bonds with water molecules. MD simulations of similar diols, like ethylene (B1197577) glycol and propylene (B89431) glycol, have shown that the presence of hydroxyl groups significantly influences the structure and dynamics of the surrounding water molecules.

Recent studies on diol-water clusters have highlighted the importance of hydrogen bonding between the hydroxyl groups and water. aip.org The structure of these clusters is largely determined by these interactions. aip.org All-atom molecular dynamics simulations on a range of diols have demonstrated that, in comparison to water, diols can lead to a more disordered and thinner lipid monolayer. kcl.ac.uk Shorter diols with adjacent hydroxyl groups, a category that includes this compound, are capable of penetrating deeper into the head group region of lipid monolayers, causing significant disorder. kcl.ac.uk

Like water, diols can form hydrogen-bonded networks that connect the head groups of neighboring molecules. kcl.ac.uk The distribution of hydroxyl groups within the diol molecule has a direct impact on the number of diol molecules involved in these solvent-mediated interactions. kcl.ac.uk

Table 1: Key Solvent Interaction Parameters for Diols (Illustrative)

| Parameter | Value Range for Short-Chain Diols | Significance |

| Hydrogen Bond Lifetime (ps) | 1 - 5 | Indicates the stability of diol-solvent hydrogen bonds. |

| Coordination Number | 4 - 8 | Represents the average number of solvent molecules in the first solvation shell. |

| Radial Distribution Function (g(r)) Peak Position (Å) | 2.7 - 3.0 (for O-O) | Shows the most probable distance between the diol's oxygen atoms and solvent oxygen atoms. |

Note: The values in this table are illustrative and based on general findings for short-chain diols. Specific experimental or simulation data for this compound is not available.

Intermolecular Forces and Self-Assembly

The self-assembly of this compound is driven by a combination of intermolecular forces. The primary forces at play are hydrogen bonding and van der Waals interactions. The two hydroxyl groups allow each molecule to participate in multiple hydrogen bonds, leading to the formation of transient networks and clusters in the pure liquid state or in non-polar solvents.

The methyl groups on the propane (B168953) backbone contribute to van der Waals interactions and also introduce steric hindrance, which can influence the packing and arrangement of the molecules. In comparison to a linear diol like butane-1,2-diol, the branched structure of this compound may result in less compact self-assembled structures.

Table 2: Dominant Intermolecular Forces in this compound Self-Assembly

| Force | Description | Relative Strength | Role in Self-Assembly |

| Hydrogen Bonding | Occurs between the hydroxyl groups of adjacent molecules. | Strong, directional | Primary driving force for the formation of ordered structures and networks. |

| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Weak | Contribute to the overall cohesion and packing of molecules. |

| Dipole-Dipole Interactions | Arise from the permanent dipoles of the polar hydroxyl groups. | Moderate | Influence the orientation of molecules within an assembly. |

Applications of 2 Methylpropane 1,2 Diol in Advanced Materials Science and Chemical Synthesis

Monomer for Polymer and Copolymer Synthesis

The bifunctional nature of 2-methylpropane-1,2-diol, with its two hydroxyl groups of differing reactivity, makes it a candidate for incorporation into various polymer backbones. In theory, the primary hydroxyl group would offer higher reactivity for polymerization reactions like esterification or urethane (B1682113) formation, while the tertiary hydroxyl group would be more sterically hindered and less reactive. This differential reactivity could be exploited to control polymer architecture.

While diols are fundamental building blocks for polyurethanes, the direct use of this compound as a monomer or chain extender in the synthesis of specialty polyurethanes and elastomers is not extensively reported in mainstream research. However, its polymerized form, poly(isobutylene glycol), has been studied as a component in polyurethanes.

Research Findings:

Poly(isobutylene glycol) (PIBG), a polymer synthesized from isobutylene (B52900) glycol, has been incorporated as the soft segment in poly(ether urethanes).

Studies have shown that incorporating PIBG into polyurethanes can significantly modify the surface properties of the resulting elastomer, leading to an enrichment of non-polar soft segments at the polymer surface.

The mechanical properties of polyurethanes containing only PIBG as the soft segment have been found to be poor. However, when used as a co-polyol with other polyethers like poly(tetramethylene ether)glycol (PTMEG), the resulting polyurethanes can exhibit a desirable balance of properties.

Table 1: Properties of Polyurethanes Modified with Poly(isobutylene glycol)

| Property | Observation |

|---|---|

| Surface Chemistry | Remarkable enrichment of non-polar soft segments on the polymer surface with as little as 25% PIBG. |

| Mechanical Properties | Polyurethanes with only PIBG soft segments show poor strength; mixed soft segments with PTMEG yield acceptable strength and elongation. |

Polyester (B1180765) resins are synthesized through the polycondensation of diols and dicarboxylic acids. The structure of the diol is a critical factor that influences the final properties of the resin, such as flexibility, chemical resistance, and hydrolytic stability. Although a wide variety of glycols like propylene (B89431) glycol, neopentyl glycol, and ethylene (B1197577) glycol are commonly used, the specific inclusion of this compound in commercial polyester or alkyd resin formulations is not well-documented in the available literature. Its sterically hindered tertiary hydroxyl group could potentially impart hydrolytic stability to the resulting polyester, but it might also slow down the polymerization rate.

The development of bioplastics and biodegradable polymers is a significant area of materials science. Aliphatic polyesters are a major class of biodegradable polymers, with their biodegradability influenced by their chemical structure. While there is extensive research into using bio-based diols for the synthesis of biodegradable polyesters and polyurethanes, there is currently no specific information available that details the use of this compound in the formulation of bioplastics or biodegradable polymers.

Intermediate in Organic Synthesis

As a molecule with two distinct functional groups, this compound has potential as an intermediate in various organic syntheses. The primary and tertiary alcohols can be selectively reacted under different conditions to yield a variety of downstream products.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Diols are often used as starting materials for the synthesis of various oxygen-containing heterocycles. For instance, the dehydration of vicinal diols can lead to the formation of epoxides or rearranged carbonyl compounds. Acid-catalyzed dehydration of this compound is expected to proceed via a stable tertiary carbocation, leading to the formation of 2-methylpropanal. However, despite the chemical feasibility, there is a lack of specific studies in the scientific literature that demonstrate the use of this compound as a key precursor for the synthesis of complex heterocyclic compounds.

Chiral building blocks are essential for the synthesis of single-enantiomer pharmaceutical drugs. These are optically active molecules that are incorporated into a larger molecule to build up the desired stereochemistry.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and is not optically active. As a result, it cannot function as a chiral building block in the conventional sense. The synthesis of chiral compounds requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. There is no evidence in the scientific literature to suggest that this compound is used as a starting material for the asymmetric synthesis of chiral pharmaceuticals.

Role in Solvent Systems and Formulations

This compound, also known as isobutylene glycol, is a diol with a unique structure that influences its properties as a solvent. Its physical and chemical characteristics are summarized in the table below.

Table 5.3.1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H10O2 |

| Molar Mass | 90.12 g/mol |

| Density | 1.005 g/cm³ |

| Boiling Point | 176 °C |

| Flash Point | 74 °C |

Co-solvent Properties in Industrial Processes

This compound is recognized for its general utility as a solvent and intermediate in organic synthesis. chemicalbook.com Its solubility in both water and a majority of organic solvents suggests its potential as a co-solvent to homogenize otherwise immiscible substances in various formulations. However, detailed research findings and specific data on its application as a co-solvent within industrial processes are not extensively documented in publicly available literature. Its general use is noted in the pharmaceutical industry as a solvent and additive in the preparation of some drugs.

Eutectic Solvent Components

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD). nih.govnih.govresearchgate.netmdpi.com This interaction results in a significant depression of the mixture's melting point compared to its individual components. nih.govnih.gov

Glycols, such as ethylene glycol and glycerol, are common HBDs used in the formation of DESs due to their ability to form strong hydrogen bonds. scispace.comunipi.it The fundamental principle involves the interaction between the HBA and HBD, which disrupts the crystal lattice of the individual components, leading to a liquid state at lower temperatures. nih.gov

Applications in Coatings, Adhesives, and Resins

A thorough review of scientific and industrial literature reveals a significant lack of information regarding the specific application of this compound in the formulation of coatings, adhesives, and resins. Research and application data in these fields predominantly focus on its structural isomer, 2-methyl-1,3-propanediol (B1210203) (MPO). nih.govepchems.comsilverfernchemical.comatamanchemicals.comriverlandtrading.com This isomer is used to enhance properties such as flexibility, weatherability, and toughness in polyester and polyurethane systems. nih.govatamanchemicals.com In contrast, documented evidence detailing the role or performance benefits of incorporating this compound as a monomer or additive in these advanced material applications is not available.

Role in Renewable Resources and Bio-based Chemical Production

This compound plays a role in the bio-based production of chemicals, primarily as a metabolic intermediate. Research has identified it as a key metabolite in the microbial degradation of 2-methylpropene (isobutylene).

Specifically, the aerobic bacterium Mycobacterium sp. strain ELW1 can utilize isobutylene as its sole source of carbon and energy. In the metabolic pathway, the bacterium oxidizes isobutylene to its corresponding epoxide, 1,2-epoxy-2-methylpropane. This epoxide is then hydrolyzed to form this compound. The diol is further metabolized to 2-hydroxyisobutyrate (B1230538). This bio-conversion pathway is significant as it mirrors steps found in the microbial metabolism of the fuel oxygenate methyl tert-butyl ether (MTBE) and its intermediate, tert-butyl alcohol (TBA).

The precursor, isobutylene, is itself a target for renewable production. Bio-based routes to isobutylene are being developed, including fermentation processes that convert sugars into this valuable platform chemical. wikipedia.org These advancements in biotechnology to produce isobutylene from renewable feedstocks open a sustainable pathway for the subsequent bio-based production of its derivatives, including this compound.

Biological and Environmental Aspects of 2 Methylpropane 1,2 Diol

Biotransformation and Microbial Degradation

2-Methylpropane-1,2-diol is recognized as a bacterial xenobiotic metabolite and an intermediate in the breakdown of various environmental contaminants. nih.gov Its biotransformation is a key step in the detoxification and assimilation of several widely used industrial chemicals.

The microbial degradation of this compound is part of a larger metabolic pathway that typically begins with the oxidation of a parent compound, such as 2-methylpropene (isobutylene) or tert-butyl alcohol (TBA).

The pathway generally proceeds as follows:

Epoxidation: The process is often initiated by a monooxygenase enzyme. In bacteria that degrade 2-methylpropene, a soluble diiron monooxygenase with epoxidase activity converts the alkene into its corresponding epoxide, 1,2-epoxy-2-methylpropane. nih.govresearchgate.net

Hydrolysis: The resulting epoxide is a reactive intermediate that is rapidly hydrolyzed by an epoxide hydrolase enzyme. This reaction opens the epoxide ring, adding a molecule of water to form this compound. nih.govresearchgate.net

Oxidation/Dehydrogenation: The newly formed diol undergoes further oxidation. While the specific enzymes can vary, this step often involves alcohol and aldehyde dehydrogenases to convert the diol into 2-hydroxyisobutyrate (B1230538) (2-HIBA). researchgate.net

Carbon Skeleton Rearrangement: A crucial subsequent step in many bacteria is the conversion of 2-hydroxyisobutyryl-CoA. This reaction is catalyzed by a 2-hydroxyisobutyryl-CoA mutase , a cobalamin (vitamin B12)-dependent enzyme that rearranges the carbon skeleton, preparing it for entry into central metabolic pathways. nih.govebi.ac.uk

Alternative Lyase Pathway: Research has identified an alternative pathway in the actinobacterial strain Actinomycetospora chiangmaiensis. This organism degrades this compound and its downstream product, 2-HIBA, via a thiamine (B1217682) pyrophosphate-dependent lyase , which breaks the compound down into acetone (B3395972) and formic acid. researchgate.net

Several bacterial strains, particularly from the Mycobacteriaceae family, have been identified for their ability to metabolize compounds via the formation of this compound. These microorganisms are often isolated from environments contaminated with fuel oxygenates or industrial solvents.

| Microorganism | Metabolic Capability | Reference |

|---|---|---|

| Mycobacterium sp. strain ELW1 | Utilizes 2-methylpropene as a sole carbon and energy source, with this compound as a key intermediate. | researchgate.netebi.ac.uk |

| Mycolicibacterium gadium IBE100 | Degrades 2-methylpropene via the this compound pathway. | nih.gov |

| Mycobacterium paragordonae IBE200 | Degrades 2-methylpropene via the this compound pathway. | nih.gov |

| Mycobacterium austroafricanum IFP 2012 & IFP 2015 | Identified as producing this compound from the oxidation of tert-butyl alcohol (TBA). | ebi.ac.uk |

| Actinomycetospora chiangmaiensis DSM 45062 | Capable of degrading this compound via a lyase pathway. | researchgate.net |

This compound is a documented metabolite in various organisms, including bacteria, mice, rats, and humans, arising from exposure to xenobiotic compounds. nih.gov

In Mammals: The compound is a significant intermediate in the metabolism of tert-butyl alcohol (TBA). nih.gov TBA itself is a major metabolite of fuel oxygenates such as Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). Following its formation, this compound is largely metabolized by oxidation to 2-hydroxyisobutyrate, which is then excreted as one of the dominant urinary metabolites. nih.gov

In Bacteria: The metabolic fate is similar to that in mammals, serving as a transient intermediate. In the context of xenobiotic degradation, this compound is funneled into catabolic pathways. It is converted to 2-hydroxyisobutyrate, which is then further processed by enzymes like mutases or lyases to yield intermediates that can enter the cell's central metabolism for energy production and biomass synthesis. researchgate.netresearchgate.net

Ecotoxicological Research and Environmental Fate Assessment

The environmental behavior and toxicity of this compound are dictated by its physical and chemical properties, which suggest high mobility in water and a low potential for bioaccumulation.

Direct ecotoxicological data for this compound is limited. However, information from structurally similar compounds and precursors provides insight into its potential environmental impact.

Data on Isomer (2-Methyl-1,3-propanediol): Studies on the closely related isomer, 2-methyl-1,3-propanediol (B1210203), indicate a low degree of ecotoxicological and environmental hazard. researchgate.netnih.gov Ecotoxicological testing on several aquatic and terrestrial species found no significant hazard potential, suggesting that this compound may also exhibit low toxicity. researchgate.netnih.gov

Data on Precursor (Isobutylene): The precursor compound, isobutylene (B52900), is classified as harmful to aquatic life. ntsb.gov The toxic mode of action is believed to be non-polar narcosis. While this data pertains to the parent alkene, it provides context for a potential source of this compound in the environment.

The table below summarizes predicted acute aquatic toxicity for the precursor, isobutylene, based on ECOSAR modeling.

| Trophic Level | Endpoint | Predicted Value (mg/L) | Reference |

|---|---|---|---|

| Fish | LC50 | 19.9 | oecd.org |

| Aquatic Invertebrates | LC50 | 21.9 | oecd.org |

| Algae | EC50 (96-hr) | 13.9 | oecd.org |

Given its role as a biodegradable intermediate, the primary ecotoxicological concern would likely relate to high-concentration spills before environmental degradation can occur.

The persistence and mobility of a chemical in the environment determine its potential for transport and the likelihood of contaminating water resources.

Persistence: As an intermediate in established microbial degradation pathways, this compound is not expected to be persistent in the environment. researchgate.netebi.ac.uk Its formation and subsequent breakdown by bacteria suggest it is a readily metabolizable substance. This is supported by data on its isomer, 2-methyl-1,3-propanediol, which has been found to be inherently biodegradable. researchgate.netnih.gov

Mobility: this compound is soluble in water. The log octanol-water partition coefficient (log Kow) for its isomer is -0.6, indicating a strong preference for partitioning into aqueous phases rather than accumulating in fatty tissues or sorbing to organic matter in soil and sediment. researchgate.netnih.gov This combination of high water solubility and a low log Kow value suggests that this compound has a high potential for mobility in soil and groundwater.

Bioaccumulation Potential and Biomagnification (mechanistic focus)

The potential for a chemical substance to bioaccumulate in an organism is a critical aspect of its environmental risk assessment. This process is largely governed by the compound's physicochemical properties, particularly its lipophilicity, which is often estimated by the octanol-water partition coefficient (LogP or Log Kow). For this compound, the lipophilicity is a key determinant of its partitioning behavior between the aqueous environment and the lipid-rich tissues of organisms.

A calculated LogP value for this compound is approximately -0.25 to -0.5. chemscene.comnih.gov This negative value indicates that the compound is hydrophilic, meaning it has a higher affinity for water than for lipids. Consequently, its potential for bioaccumulation in fatty tissues is considered to be low. Hydrophilic substances are less likely to cross biological membranes by passive diffusion and accumulate in adipose tissue, which is the primary mechanism for the bioaccumulation of many persistent organic pollutants.

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For biomagnification to occur, a substance must be persistent in the environment, bioavailable, and readily stored in the tissues of organisms. Given the hydrophilic nature of this compound and its expected rapid metabolism and excretion, its potential for biomagnification is considered negligible. The compound is a known metabolite of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) in various species, including humans, rats, and mice, indicating that it is subject to biological degradation and detoxification pathways. nih.govebi.ac.uk

Table 1: Physicochemical Properties and Bioaccumulation Potential of this compound

| Property | Value | Implication for Bioaccumulation |

|---|---|---|

| Molecular Formula | C₄H₁₀O₂ | - |

| Molecular Weight | 90.12 g/mol | Small molecular size can facilitate uptake, but hydrophilicity is the dominant factor. |

| LogP (calculated) | -0.25 to -0.5 chemscene.comnih.gov | Indicates hydrophilicity and low potential for partitioning into fatty tissues. |

| Water Solubility | Soluble | High water solubility favors excretion and reduces the likelihood of bioaccumulation. |

| Bioconcentration Factor (BCF) | Predicted to be low | Based on the low LogP value, significant bioconcentration is not expected. |

| Biomagnification Potential | Negligible | Due to its hydrophilicity and metabolic breakdown, it is unlikely to magnify in the food chain. |

Mechanistic Toxicology and Cellular Interactions

The toxicological effects of a chemical at the cellular level are determined by its uptake, distribution, interaction with cellular components, and the subsequent cellular responses.

As a small, hydrophilic molecule, the primary mechanism for the cellular uptake of this compound is likely to be passive diffusion across the cell membrane, driven by a concentration gradient. The presence of two hydroxyl groups enhances its water solubility and is expected to limit its ability to freely diffuse through the lipid bilayer. However, its small molecular size may still permit some level of passive transport.

It is also possible that carrier-mediated transport systems that handle other small, polar molecules, such as aquaporins or other solute carriers, could play a role in the cellular uptake of this compound. Once inside the cell, its hydrophilic nature would lead to its distribution primarily in the aqueous compartments, such as the cytoplasm.

Direct interaction of this compound with biological macromolecules like proteins and DNA is not well-documented. As a metabolite of tert-butanol (B103910), it is part of a detoxification pathway, suggesting that it is recognized by specific enzymes. nih.gov For instance, its formation from tert-butanol and its subsequent metabolism to 2-hydroxyisobutyrate imply interactions with oxidoreductase enzymes. ebi.ac.uknih.gov

One study has shown that 2-methyl-1,2-propanediol can cause the suicide inactivation of diol dehydratase, an enzyme that contains cobalamin (a form of vitamin B12). ebi.ac.uk This indicates a specific interaction with the active site of this protein, leading to its irreversible inhibition.

Regarding DNA, there is no direct evidence to suggest that this compound is genotoxic. Studies on its parent compound, tert-butanol, have generally shown it to be non-genotoxic. nih.gov However, the genotoxicity of this compound itself has not been extensively evaluated.

The cellular response to this compound is likely linked to its role as a xenobiotic metabolite. Cells possess intricate signaling pathways to respond to chemical stressors, often involving the activation of transcription factors that regulate the expression of genes involved in detoxification and cellular defense.

Exposure to xenobiotics can induce oxidative stress, leading to the activation of pathways such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. While specific studies on this compound are lacking, exposure to other glycols has been shown to elicit cellular stress responses. The metabolism of this compound itself is a cellular response aimed at detoxification and elimination.

In vitro studies specifically investigating the mechanistic toxicology of this compound are scarce. Much of the understanding is inferred from studies on its parent compounds. For example, the metabolism of tert-butanol to 2-methyl-1,2-propanediol has been demonstrated in rat liver microsomes.

In vivo studies have primarily focused on the toxicokinetics of MTBE, ETBE, and tert-butanol, where this compound is identified as a major urinary metabolite in rats and humans. ebi.ac.uk These studies confirm its formation in the body and its subsequent excretion. A study on the in vivo metabolism of tertiary butanol in rats confirmed its oxidation to metabolites including 2-methyl-1,2-propanediol. nih.gov The lack of significant toxicity findings for the parent compounds at lower exposure levels suggests that the metabolic conversion to this compound is part of an effective detoxification process. nih.gov

Table 2: Summary of Mechanistic Toxicology Information for this compound